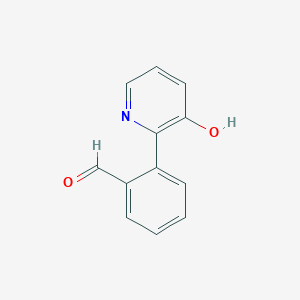

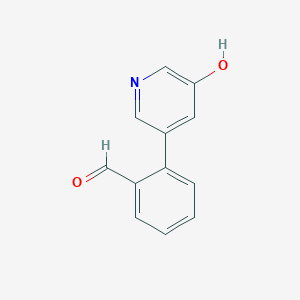

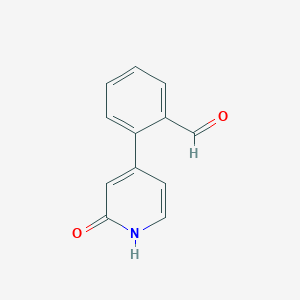

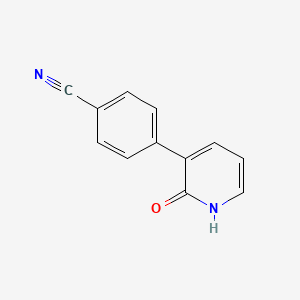

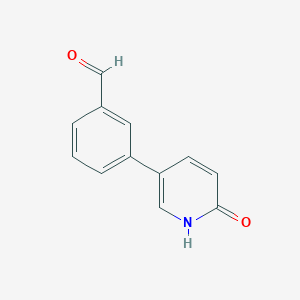

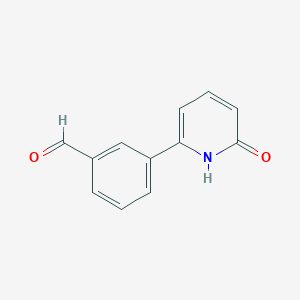

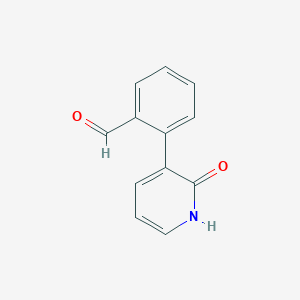

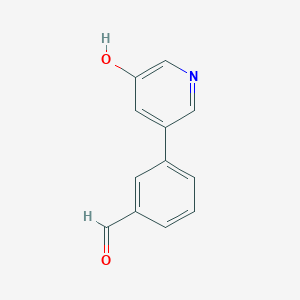

5-(3-Formylphenyl)-3-hydroxypyridine, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

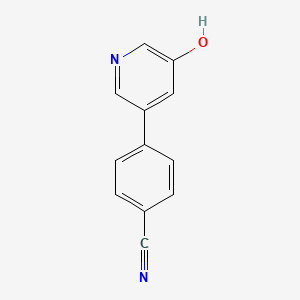

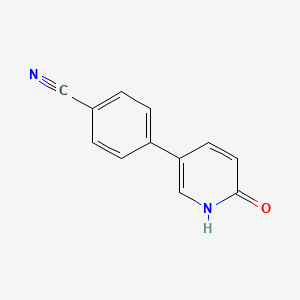

5-(3-Formylphenyl)-3-hydroxypyridine, or 5-FPH-3-H, is a small molecule that has been studied for its potential applications in scientific research. It is a derivative of pyridine, a nitrogen-containing heterocyclic aromatic compound, and has been used in a variety of research applications.

Scientific Research Applications

5-FPH-3-H has been used in a variety of scientific research applications. It has been studied for its potential use as a fluorescent probe for imaging and detecting proteins and nucleic acids in living cells. It has also been used as a fluorescent marker for imaging and detecting bacteria and viruses. Additionally, 5-FPH-3-H has been used as a reagent for the detection of reactive oxygen species in living cells.

Mechanism of Action

Target of Action

5-(3-Formylphenyl)-3-hydroxypyridine is a type of boronic acid derivative . Boronic acids are known to be inhibitors of serine protease and kinase enzymes, which play a crucial role in the growth, progression, and metastasis of tumor cells . Therefore, the primary targets of this compound are likely these enzymes.

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds, which can lead to changes in the structure and function of the target molecules .

Biochemical Pathways

The SM cross-coupling reaction is a key step in many biochemical pathways. It is used in the synthesis of many inhibitors of serine proteases . The downstream effects of these pathways can include the inhibition of tumor growth and progression .

Pharmacokinetics

Boronic acids are generally known to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by factors such as its chemical structure, the route of administration, and the patient’s physiological condition.

Result of Action

The molecular and cellular effects of 5-(3-Formylphenyl)-3-hydroxypyridine’s action would depend on the specific targets it interacts with. Given its potential role as an inhibitor of serine proteases and kinase enzymes, the compound could have anti-tumor effects . It may inhibit the growth and progression of tumor cells by interfering with the enzymes that promote these processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(3-Formylphenyl)-3-hydroxypyridine. For example, the pH of the physiological environment can affect the compound’s stability and reactivity . Additionally, factors such as temperature and the presence of other molecules can influence the compound’s interaction with its targets and its overall efficacy .

Advantages and Limitations for Lab Experiments

The main advantage of using 5-FPH-3-H in laboratory experiments is that it is a relatively small molecule and can be easily synthesized. Additionally, it has a relatively low toxicity and is non-toxic to animals. However, there are some limitations to using 5-FPH-3-H in laboratory experiments. For example, it is not very soluble in water and has a relatively low fluorescence quantum yield.

Future Directions

Given the potential applications of 5-FPH-3-H in scientific research, there are several potential future directions for its use. For example, it could be used as a fluorescent marker for imaging and detecting proteins and nucleic acids in living cells. Additionally, it could be used as a reagent for the detection of reactive oxygen species in living cells. It could also be used in the development of new fluorescent probes for imaging and detecting bacteria and viruses. Additionally, it could be used in the development of new drugs and therapies for a variety of diseases and conditions. Finally, it could be used in the development of new materials for a variety of applications.

Synthesis Methods

5-FPH-3-H can be synthesized using a variety of methods. One of the simplest and most common methods is the reaction of 3-formylphenol with acetone in the presence of sodium hydroxide. This reaction produces a solution of 5-FPH-3-H in ethanol. Another method involves the reaction of 3-formylphenol with pyridine in the presence of a strong base such as sodium hydroxide or potassium hydroxide. This reaction produces a solution of 5-FPH-3-H in water.

properties

IUPAC Name |

3-(5-hydroxypyridin-3-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-8-9-2-1-3-10(4-9)11-5-12(15)7-13-6-11/h1-8,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSDWGMHBDFQAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CN=C2)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682560 |

Source

|

| Record name | 3-(5-Hydroxypyridin-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261956-47-1 |

Source

|

| Record name | 3-(5-Hydroxypyridin-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.